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Compound of Interest

Compound Name: 4-Biphenylacetonitrile

Cat. No.: B151210

An In-Depth Technical Guide to 4-Biphenylacetonitrile: Molecular Structure, Characterization,
and Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-biphenylacetonitrile, a key
intermediate in organic synthesis and a molecule of significant interest to researchers in
materials science and drug discovery. We will delve into its core molecular characteristics,
spectroscopic signature, synthetic pathways, and chemical reactivity, offering field-proven
insights for scientific professionals.

Core Molecular Identity and Physicochemical
Properties

4-Biphenylacetonitrile, systematically named 2-(4-phenylphenyl)acetonitrile, is an organic
compound featuring a biphenyl backbone functionalized with a cyanomethyl group.[1][2][3] This
structure imparts a unique combination of aromatic character and the versatile reactivity of the
nitrile functional group.

The biphenyl moiety provides a rigid, planar structure that enhances thermal stability and
influences the molecule's electronic properties.[1] The nitrile group is a powerful electron-
withdrawing group and a versatile synthetic handle, capable of undergoing various
transformations.
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Molecular Structure Diagram

Caption: 2D molecular structure of 4-Biphenylacetonitrile.

Quantitative Data Summary

The fundamental physicochemical properties of 4-biphenylacetonitrile are summarized below.
These values are critical for designing experimental conditions, such as selecting appropriate
solvents and determining reaction temperatures.

Property Value Source(s)
CAS Number 31603-77-7 [1][2]114]
Molecular Formula CiaH11N [11[2][4]
Molecular Weight 193.24 g/mol [1][2][4]
IUPAC Name 2-(4-phenylphenyl)acetonitrile [1112][3]

White to grey-pink crystalline
Appearance _ [1][4](5]
powder/solid

Melting Point 88-92 °C [41[5]

Boiling Point 146-150 °C at 0.03 mmHg [415]

N Slightly soluble in Chloroform
Solubility [41[5]
and Methanol

Spectroscopic Characterization: A Self-Validating
System

Confirming the identity and purity of 4-biphenylacetonitrile is paramount. A combination of
spectroscopic methods provides a robust, self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework. The
expected chemical shifts are highly predictable based on the electronic environment of the
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protons and carbons.

e 1H NMR: The proton spectrum will show distinct signals for the aromatic protons of the two
phenyl rings and a characteristic singlet for the methylene (-CHz) protons adjacent to the
nitrile group. The biphenyl protons will appear as a complex multiplet in the aromatic region
(typically & 7.3-7.7 ppm). The methylene protons, being adjacent to both an aromatic ring
and a nitrile group, are expected to resonate as a singlet around & 3.7-4.0 ppm.

e 13C NMR: The carbon spectrum will display signals for the aromatic carbons, the methylene
carbon, and the unique nitrile carbon. The nitrile carbon (C=N) is typically found downfield,
around 6 117-120 ppm.[6] The methylene carbon (-CH2) signal is expected around 6 23-25
ppm, while the numerous aromatic carbons will appear in the & 127-142 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The most prominent and
diagnostic peak for 4-biphenylacetonitrile is the sharp, strong absorption band corresponding
to the nitrile (C=N) stretch.

Wavenumber (cm~12) Assignment Intensity
~3030-3060 Aromatic C-H stretch Medium
~2245-2255 Nitrile (C=N) stretch Strong, Sharp
~1600, 1485, 1450 Aromatic C=C stretch Medium-Strong

Causality Insight: The position of the C=N stretch is sensitive to its electronic environment. Its
appearance in this specific region is a strong confirmation of the nitrile functionality within the
molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation patterns that
act as a fingerprint for the molecule.

e Molecular lon Peak ([M]*): The mass spectrum will show a clear molecular ion peak at an
m/z of 193, corresponding to the molecular weight of C1aH11N.[2][7]
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» Key Fragmentation: A common fragmentation pathway for such molecules is the loss of a
hydrogen cyanide (HCN) molecule, which would result in a significant fragment ion at m/z
165 ([M - HCN]*).[2][8]

Experimental Protocol: Acquiring *H NMR Data

o Sample Preparation: Accurately weigh 10-15 mg of 4-biphenylacetonitrile and dissolve it in
approximately 0.7 mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide
(DMSO-de). Rationale: Deuterated solvents are used to avoid large solvent signals in the
proton spectrum.[8]

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& 0.00 ppm). Rationale: TMS provides a sharp, inert reference point for calibrating
the chemical shift scale.

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300
MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient.

e Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform.
Integrate the signals to determine proton ratios and analyze the chemical shifts and
multiplicities to confirm the structure.

Synthesis and Reactivity

4-Biphenylacetonitrile is typically synthesized via nucleophilic substitution, a foundational
reaction in organic chemistry. Its structure offers two primary sites for chemical reactions: the
nitrile group and the benzylic methylene bridge.

Representative Synthesis Workflow

A common and efficient method for preparing 4-biphenylacetonitrile is the cyanation of 4-
(chloromethyl)biphenyl. This pathway leverages the good leaving group ability of the chloride
ion and the nucleophilicity of the cyanide anion.
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Caption: Workflow for the synthesis of 4-Biphenylacetonitrile.

Protocol: Synthesis via Nucleophilic Substitution

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-
(chloromethyl)biphenyl (1.0 eq) in a polar aprotic solvent like DMSO. Rationale: A polar
aprotic solvent effectively solvates the cation (Na*) while leaving the cyanide anion
nucleophilic.

Reagent Addition: Add sodium cyanide (NaCN, 1.1 eq) portion-wise to the stirred solution.
Rationale: A slight excess of the nucleophile ensures the complete consumption of the
starting material.

Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C)
and monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: Once the starting material is consumed, cool the reaction mixture and carefully pour
it into a beaker of cold water to quench the reaction and precipitate the product.

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
Combine the organic layers. Rationale: The organic product is more soluble in ethyl acetate
than in water, allowing for its separation from inorganic salts.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be
further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to
yield pure 4-biphenylacetonitrile.

Key Chemical Reactions
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The versatility of 4-biphenylacetonitrile makes it a valuable intermediate.

e Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 4-
biphenylacetic acid, a precursor for various pharmaceuticals.[1]

» Alkylation: The benzylic protons on the methylene bridge are acidic and can be deprotonated
with a strong base. The resulting carbanion can be alkylated with various electrophiles,
allowing for the construction of more complex molecular scaffolds.[1]

e Reduction: The nitrile group can be reduced to a primary amine (2-(4-biphenyl)ethanamine)
using reducing agents like lithium aluminum hydride (LiAIH4) or catalytic hydrogenation. This
opens pathways to another class of biologically active compounds.

Applications in Research and Development

4-Biphenylacetonitrile and its derivatives are significant in several scientific fields.

o Pharmaceutical Intermediate: The core structure is a building block for synthesizing various
therapeutic agents. Derivatives have been explored for potential analgesic and anti-
inflammatory activities.[1]

o Materials Science: The rigid biphenyl structure is of interest in the development of liquid
crystals and other organic electronic materials. Its use in studying adsorption orientation on
gold surfaces highlights its relevance in nanotechnology and surface chemistry.[4][5]

» Organic Synthesis: It serves as a versatile precursor for a wide range of more complex
molecules due to the reactivity of its nitrile and benzylic positions.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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